

Probucol-d6: A Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: Probucol-d6

Cat. No.: B15144153

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol-d6 is the deuterated analog of Probucol, a lipid-lowering agent with potent antioxidant properties. The substitution of six hydrogen atoms with deuterium imparts a higher molecular weight, making it an ideal internal standard for mass spectrometry-based bioanalytical assays of Probucol.^[1] This technical guide provides an in-depth overview of the chemical properties and stability of **Probucol-d6**, offering critical data and methodologies for researchers and drug development professionals.

Chemical and Physical Properties

While specific experimental data for **Probucol-d6** is limited, the following table summarizes the known and predicted physicochemical properties. The data for the non-deuterated form, Probucol, is included as a close proxy, given that deuterium substitution is not expected to significantly alter these fundamental properties.

Property	Value	Source
Chemical Name	2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol-d6	N/A
Molecular Formula	C ₃₁ H ₄₂ D ₆ O ₂ S ₂	[1]
Molecular Weight	522.88 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	125-128 °C (Probucol)	[2][3]
Solubility	Insoluble in water; Soluble in ethanol; Extremely soluble in chloroform (Probucol)	[2]
pKa (predicted)	10.27 ± 0.70 (Probucol)	[2][4]
logP (predicted)	8.92 - 10.57 (Probucol)	[5]

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of **Probucol-d6**.

Storage Conditions:

- Store in a well-closed, light-resistant container.
- Recommended storage is at room temperature, away from heat, moisture, and direct light.[6]
[7]
- Keep in a dry and well-ventilated place.[8]

Stability Profile:

- General Stability: Probucol is a stable compound under recommended storage conditions.

- **Oxidative Degradation:** As a potent antioxidant, Probucol itself is susceptible to oxidation. In the presence of oxidizing agents, it can be converted to a spiroquinone and a diphenoquinone.[9]
- **Formulation Stability:** In a study of otic formulations, Probucol microparticles demonstrated good short-term stability, with only about a 10% loss over seven days under specific storage conditions.[10]

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data. The following sections outline protocols for key experiments related to the chemical properties and stability of **Probucol-d6**.

Determination of Lipophilicity (logP) by RP-HPLC

Objective: To determine the octanol-water partition coefficient (logP), a measure of lipophilicity, using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is a reliable alternative to the traditional shake-flask method.

Methodology:

- **System Preparation:**
 - **HPLC System:** A standard HPLC system with a UV detector.
 - **Column:** A C18 stationary phase column.
 - **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve adequate retention.
 - **Reference Compounds:** A series of compounds with known logP values that span the expected logP of **Probucol-d6**.
- **Sample Preparation:**
 - Prepare a stock solution of **Probucol-d6** in a suitable organic solvent (e.g., methanol).

- Prepare working solutions by diluting the stock solution with the mobile phase.
- Prepare solutions of the reference compounds in the mobile phase.
- Chromatographic Analysis:
 - Inject the reference compounds and **Probucol-d6** solutions into the HPLC system.
 - Record the retention time (t_R) for each compound.
 - Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
- Data Analysis:
 - Calculate the capacity factor (k) for each compound using the formula: $k = (t_R - t_0) / t_0$.
 - Plot a calibration curve of $\log k$ versus the known $\log P$ values of the reference compounds.
 - Determine the $\log P$ of **Probucol-d6** by interpolating its $\log k$ value on the calibration curve.

Stability Indicating Assay by HPLC

Objective: To develop and validate an HPLC method to quantify the degradation of **Probucol-d6** under various stress conditions, thus determining its stability profile.

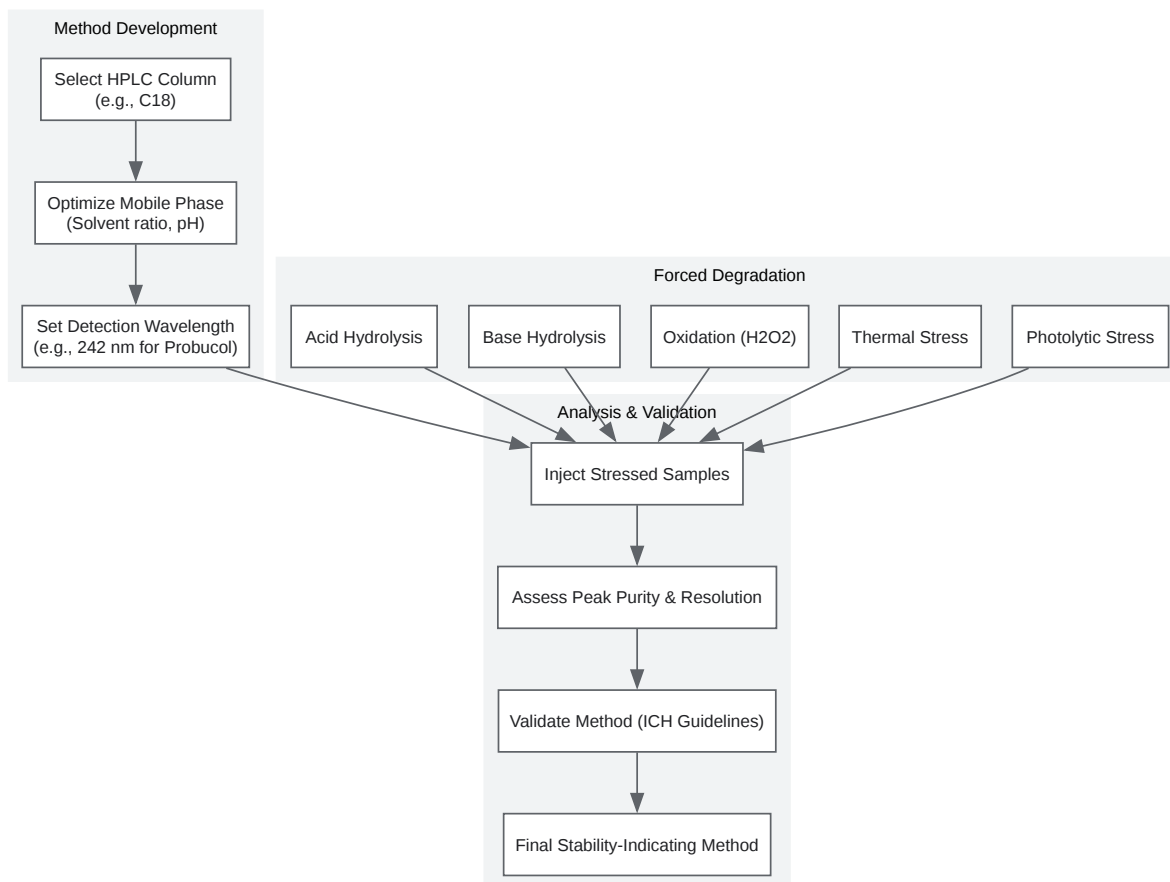
Methodology:

- Method Development:
 - Develop an HPLC method capable of separating **Probucol-d6** from its potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.
- Forced Degradation Studies:
 - Expose solutions of **Probucol-d6** to various stress conditions to induce degradation:
 - Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

- Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
- Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.
- Analyze the stressed samples by the developed HPLC method.
- Method Validation:
 - Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.
- Long-Term and Accelerated Stability Studies:
 - Store **Probucol-d6** under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).
 - Analyze samples at predetermined time points to quantify the amount of **Probucol-d6** remaining and any degradation products formed.

Visualizations

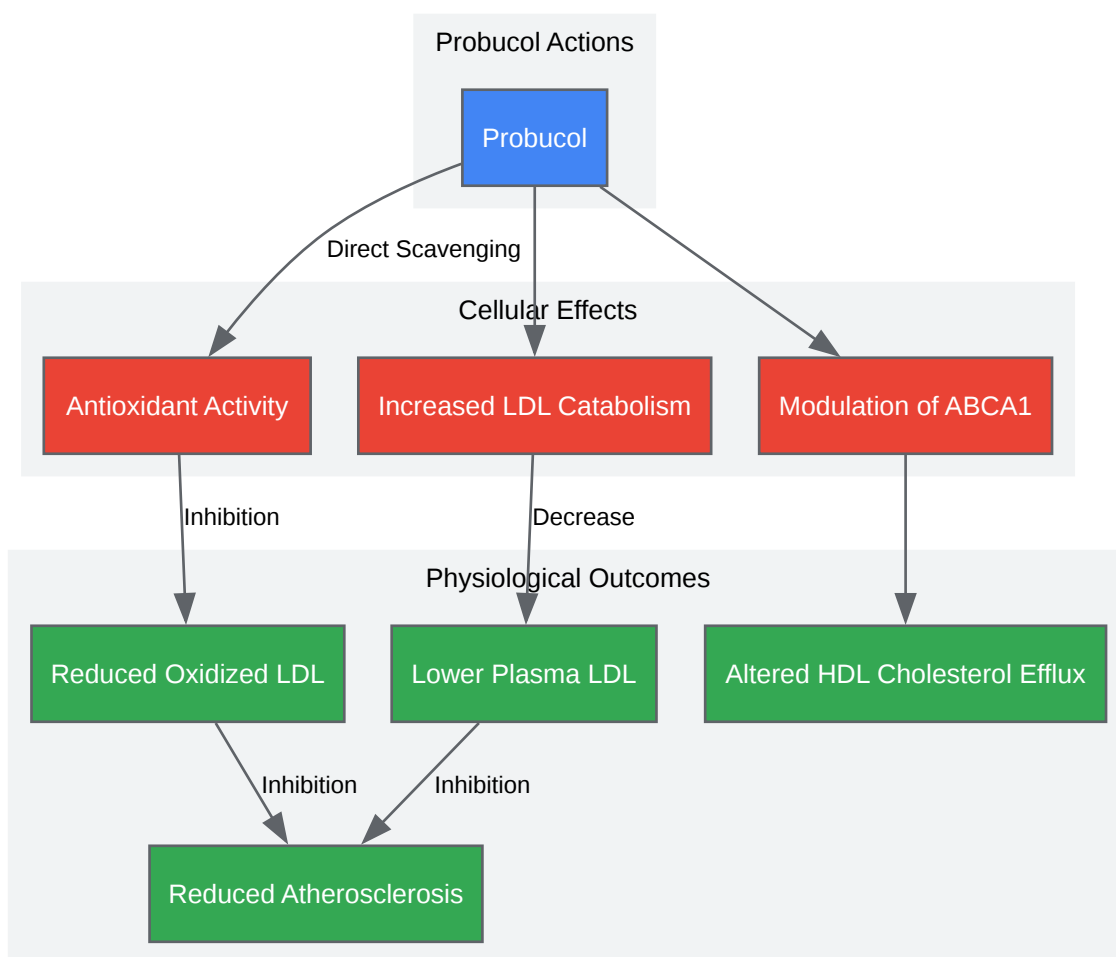
Experimental Workflow for Stability Indicating HPLC Method Development



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Caption: Workflow for developing a stability-indicating HPLC method.

Signaling Pathway of Probucol's Antioxidant and Lipid-Lowering Effects



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Caption: Probucol's mechanism of action in lipid metabolism.

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